(3-Chloropropyl)ethyl(methyl)amine

Description

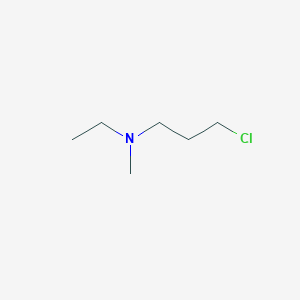

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-ethyl-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c1-3-8(2)6-4-5-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIVNAFFLBTLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloropropyl Ethyl Methyl Amine

Established Synthetic Routes

Established methods for the synthesis of (3-Chloropropyl)ethyl(methyl)amine and analogous compounds can be broadly categorized into nucleophilic substitution approaches and reduction-based syntheses.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a direct and common strategy for the formation of the tertiary amine functional group in the target molecule. These methods typically involve the reaction of an amine, acting as a nucleophile, with an electrophilic alkylating agent.

A primary route to this compound involves the direct alkylation of N-ethylmethylamine with a dihalogenated propane derivative. The use of a reagent such as 1-bromo-3-chloropropane (B140262) is advantageous as the bromine atom is a better leaving group than chlorine, allowing for a more selective reaction at the bromine-bearing carbon.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of N-ethylmethylamine attacks the electrophilic carbon of the 1-bromo-3-chloropropane, displacing the bromide ion.

A general procedure for this type of transformation involves the reaction of the secondary amine with the dihaloalkane in the presence of a base to neutralize the hydrohalic acid byproduct.

General Experimental Procedure: To a solution of N-ethylmethylamine in a suitable solvent such as acetonitrile, a base like anhydrous cesium carbonate is added. 1-bromo-3-chloropropane is then added dropwise to the mixture. The reaction is typically stirred at room temperature overnight. Following the reaction, the solid base is filtered off, and the solvent is evaporated. The resulting crude product can then be purified by standard methods such as column chromatography.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

| N-Ethylmethylamine | 1-Bromo-3-chloropropane | Cs₂CO₃ | Acetonitrile | Moderate to High |

| Diethylamine | 1-Bromo-3-chloropropane | Cs₂CO₃ | Acetonitrile | 32% |

| Morpholine | 1-Bromo-3-chloropropane | Cs₂CO₃ | Acetonitrile | 41% |

This table presents data for analogous reactions to illustrate typical conditions and yields.

An alternative nucleophilic substitution approach involves the conversion of a precursor alcohol, such as 3-(ethyl(methyl)amino)propan-1-ol, to the corresponding chloride. This transformation can be effectively achieved using a chlorinating agent like thionyl chloride (SOCl₂).

The reaction mechanism involves the initial reaction of the alcohol with thionyl chloride to form a chlorosulfite intermediate. The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group and leading to the formation of the desired alkyl chloride with the release of sulfur dioxide and hydrogen chloride.

General Experimental Procedure: In a suitable reaction vessel, 3-(ethyl(methyl)amino)propan-1-ol is dissolved in a solvent like chloroform. The solution is cooled, and thionyl chloride is added dropwise. The reaction mixture is then typically refluxed for a period to ensure complete conversion. After the reaction, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product, which can be further purified.

Reduction-Based Syntheses from Precursors (e.g., Imines, Nitriles)

Reduction-based methods offer an indirect route to the target compound by first constructing a molecule with a nitrogen-containing functional group that can be subsequently reduced to the desired amine. One such strategy is reductive amination.

This process involves the reaction of a carbonyl compound, in this case, 3-chloropropanal, with a secondary amine, N-ethylmethylamine, to form an intermediate iminium ion. This iminium ion is then reduced in situ to the tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

The key advantage of reductive amination is its ability to form the C-N bond and the final amine in a single operational step, often with high selectivity.

Reaction Conditions and Parameter Optimization

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the reaction conditions. Careful optimization of parameters such as the choice of solvent and base is crucial for maximizing the yield and minimizing the formation of byproducts.

Influence of Solvents and Basic Conditions

In the context of the SN2 alkylation of N-ethylmethylamine with 1-bromo-3-chloropropane, the solvent plays a critical role in stabilizing the transition state and influencing the reaction rate. Polar aprotic solvents, such as acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF), are generally preferred for SN2 reactions involving anionic nucleophiles. These solvents can solvate the cation of the base while leaving the amine nucleophile relatively free, thus enhancing its reactivity.

The choice of base is equally important. The base serves to neutralize the protonated amine that is formed during the reaction, thereby regenerating the free amine to allow the reaction to proceed. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. Cesium carbonate is often favored due to its higher solubility in organic solvents and the "cesium effect," which can enhance the rate of alkylation. The strength of the base must be sufficient to deprotonate the ammonium (B1175870) salt but not so strong as to promote side reactions like elimination of the alkyl halide.

The following table summarizes the general effects of different solvent and base combinations on the N-alkylation of secondary amines.

| Solvent Type | Base | General Effect on N-Alkylation |

| Polar Aprotic (e.g., Acetonitrile, DMF) | Weakly coordinating (e.g., K₂CO₃, Cs₂CO₃) | Generally favorable, enhances nucleophilicity of the amine. |

| Polar Protic (e.g., Ethanol, Water) | - | Can solvate the amine nucleophile, potentially reducing its reactivity. |

| Nonpolar (e.g., Toluene (B28343), Hexane) | - | Generally poor for SN2 reactions due to low solubility of reactants and poor stabilization of the transition state. |

| - | Strong bases (e.g., NaOH, KOtBu) | May lead to increased side reactions such as dehydrohalogenation of the alkyl halide. |

Temperature and Reaction Time Optimization

The optimization of temperature and reaction time is a critical aspect of the synthesis of this compound, directly influencing reaction kinetics, product yield, and impurity profiles. While specific literature detailing the optimization for this exact compound is not extensively available, general principles of amine alkylation suggest that these parameters are interdependent and must be carefully controlled.

For related amine syntheses, temperature control is crucial. For instance, in the synthesis of N-methylethylamine, a precursor, the initial reaction is conducted at temperatures below 15°C, while a subsequent step involves heating in a pressure bomb at 100°C for 24 hours. This highlights that different stages of the synthesis may require vastly different thermal conditions. The initial low temperature likely controls the rate of an exothermic reaction to prevent byproduct formation, while the elevated temperature in the later stage is necessary to drive the reaction to completion within a reasonable timeframe.

The interplay between temperature and time is often represented in kinetic studies, which would be necessary to determine the optimal conditions for the synthesis of this compound. Such studies would involve systematic variation of both parameters while monitoring the reaction progress, typically through techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), to identify the point of maximum product formation with minimal impurities.

Catalyst and Reagent Selection for Enhanced Yield and Selectivity

The selection of appropriate catalysts and reagents is paramount in directing the synthesis of this compound towards high yield and selectivity. The choice of alkylating agent, base, and solvent system can significantly impact the efficiency of the reaction.

One common method for the synthesis of similar amines is the alkylation of a secondary amine with a suitable alkyl halide. In the case of this compound, this would involve the reaction of N-methylethylamine with a 3-chloropropyl halide. The choice of the halogen in the alkylating agent (e.g., chloro, bromo, or iodo) can affect the reaction rate, with iodides generally being more reactive but also more expensive.

The presence of a base is often required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The selection of the base is critical; a strong, non-nucleophilic base is often preferred to avoid competition with the amine nucleophile. Common bases used in such reactions include alkali metal carbonates (e.g., K₂CO₃) or tertiary amines (e.g., triethylamine).

The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed as they can enhance the rate of nucleophilic substitution reactions.

The following table summarizes reagents that could be considered for the synthesis of this compound based on general principles of amine alkylation:

| Reagent Type | Examples | Role in Synthesis |

| Secondary Amine | N-methylethylamine | Provides the ethyl(methyl)amino group |

| Alkylating Agent | 1-bromo-3-chloropropane, 1-chloro-3-iodopropane | Introduces the 3-chloropropyl group |

| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | Neutralizes the acid byproduct (HX) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Provides a suitable reaction medium |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts) | Enhances reaction rate in multiphasic systems |

Strategies for Minimizing Byproduct Formation

Minimizing byproduct formation is a key challenge in the synthesis of this compound. The primary byproducts in such alkylation reactions often arise from overalkylation, elimination reactions, and side reactions of the starting materials or products.

Overalkylation is a common issue where the desired tertiary amine product acts as a nucleophile and reacts further with the alkylating agent to form a quaternary ammonium salt. To mitigate this, a molar excess of the starting secondary amine (N-methylethylamine) can be used. This ensures that the alkylating agent is more likely to react with the starting amine rather than the product. Careful control of stoichiometry is therefore essential.

Another potential side reaction is the intramolecular cyclization of the product to form a quaternary azetidinium salt. This is particularly relevant for γ-chloroamines, which can undergo cyclization. Comparative studies have shown that γ-chloro derivatives like this compound hydrochloride can cyclize at temperatures 40–50°C lower than their β-chloro counterparts. smolecule.com Controlling the reaction temperature and minimizing the reaction time once the product is formed can help to reduce the extent of this cyclization.

The choice of the leaving group on the propyl chain can also influence byproduct formation. While more reactive leaving groups like iodide can speed up the desired reaction, they might also accelerate side reactions. Therefore, a balance must be struck between reactivity and selectivity.

Purification of the starting materials is also a critical step. Impurities in the N-methylethylamine or the 3-chloropropyl halide can lead to the formation of undesired byproducts that may be difficult to separate from the final product.

The following table outlines potential byproducts and strategies to minimize their formation:

| Byproduct | Formation Mechanism | Minimization Strategy |

| Quaternary Ammonium Salt | Overalkylation of the tertiary amine product | Use of excess secondary amine, controlled addition of alkylating agent |

| Azetidinium Salt | Intramolecular cyclization of the product | Lower reaction temperature, shorter reaction time, immediate workup |

| Elimination Products | Base-induced elimination from the alkylating agent | Use of a non-nucleophilic, sterically hindered base |

| Products from Impurities | Reactions of impurities in starting materials | Purification of starting materials before reaction |

Purification and Isolation Techniques in Academic Synthesis

In an academic setting, the purification and isolation of this compound from the reaction mixture are crucial for obtaining a well-characterized compound for further research. The choice of purification technique depends on the physical properties of the product and the nature of the impurities present.

Following the completion of the reaction, a typical workup procedure would involve quenching the reaction, followed by an extraction to separate the product from inorganic salts and other water-soluble impurities. This is often achieved by adding water and a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to the reaction mixture. The organic layer containing the product is then separated, washed, and dried.

For the purification of the crude product, several chromatographic and non-chromatographic methods can be employed:

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure (vacuum distillation) is a common and effective method for purification. This technique separates compounds based on differences in their boiling points.

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). A suitable solvent system (eluent) is chosen to move the compounds through the column at different rates, allowing for their separation. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Crystallization: If the product is a solid or can be converted into a stable crystalline salt (e.g., a hydrochloride salt), crystallization can be a highly effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

The purity of the isolated this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Industrial Production Methodologies and Efficiency Considerations

On an industrial scale, the synthesis of this compound requires a focus on cost-effectiveness, safety, scalability, and process efficiency. While specific industrial processes for this compound are proprietary, general principles of chemical manufacturing can be applied.

Industrial production would likely favor a process that utilizes readily available and inexpensive raw materials. The choice of reagents and solvents would be guided by factors such as cost, safety, and ease of handling and recycling. For example, while highly reactive reagents might provide faster reaction times, they may also pose greater safety risks and require more specialized handling equipment.

Process optimization is a key consideration in industrial production. This involves not only maximizing the yield and selectivity of the reaction but also minimizing energy consumption and waste generation. Continuous flow reactors are increasingly being used in the chemical industry as they can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch reactors.

The recovery and recycling of solvents and unreacted starting materials are also important for improving the economic and environmental sustainability of the process. Distillation is a common method for solvent recovery on an industrial scale.

Efficiency in industrial production is also tied to the ease of product isolation and purification. A process that yields a product that can be easily purified (e.g., by simple distillation or crystallization without the need for complex chromatographic separations) is highly desirable.

The following table highlights key considerations for the industrial production of this compound:

| Consideration | Industrial Approach |

| Cost-Effectiveness | Use of inexpensive and readily available raw materials and reagents. |

| Process Safety | Implementation of robust safety protocols, use of less hazardous materials where possible. |

| Scalability | Development of a process that can be reliably scaled up from the laboratory to a production plant. |

| Efficiency | Optimization of reaction conditions to maximize yield and throughput, and minimize energy consumption. |

| Waste Minimization | Recovery and recycling of solvents and unreacted starting materials. |

| Purification | Design of a process that allows for simple and efficient product isolation and purification. |

Reactivity and Reaction Mechanisms of 3 Chloropropyl Ethyl Methyl Amine

Nucleophilic Substitution Reactions Involving the Halogen Atom

The chlorine atom in (3-Chloropropyl)ethyl(methyl)amine is susceptible to nucleophilic attack, leading to the substitution of the halogen. This reactivity is a cornerstone of its utility in synthetic chemistry.

Reactivity with Diverse Nucleophiles (e.g., Amines, Hydroxide (B78521) Ions)

This compound readily reacts with a variety of nucleophiles. For instance, it can react with other amines, leading to the formation of more complex polyamine structures. libretexts.orgchemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen of the attacking amine initiates the substitution. chemguide.co.ukstudymind.co.uk The reaction with ammonia (B1221849) is a classic example, although it can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the products. libretexts.orgmasterorganicchemistry.comsavemyexams.com To favor the formation of a primary amine, a large excess of ammonia is typically used. savemyexams.comchemguide.co.uk

Similarly, hydroxide ions (OH-) can act as nucleophiles, attacking the carbon atom bonded to the chlorine. This reaction would lead to the formation of the corresponding alcohol, (3-hydroxypropyl)ethyl(methyl)amine. However, in the presence of a strong base like sodium hydroxide, elimination reactions can sometimes compete with substitution. quora.com

Mechanistic Pathways of Substitution (e.g., SN2)

The nucleophilic substitution reactions of this compound, a primary alkyl halide, predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. mnstate.edumasterorganicchemistry.com This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (the chloride ion). masterorganicchemistry.comyoutube.com

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Steric hindrance around the reaction center plays a crucial role; primary alkyl halides like this compound are ideal substrates for SN2 reactions due to the relatively unhindered nature of the carbon atom bearing the halogen. youtube.com The reaction results in an inversion of stereochemistry at the carbon center, though in this specific molecule, the carbon is not a stereocenter. masterorganicchemistry.comyoutube.com

Alkylation Reactions

The presence of the reactive 3-chloropropyl group makes this compound an effective alkylating agent.

Role as an Alkylating Agent

As an alkylating agent, this compound introduces the ethyl(methyl)aminopropyl group to a nucleophilic species. nih.gov This property is exploited in various synthetic applications to modify the structure and properties of other molecules. For example, it can be used to alkylate amines, phenols, and other nucleophiles. Tris(2-chloroethyl)amine, a related compound, has been studied for its alkylating effects on biological molecules. nih.gov

Introduction of the 3-Chloropropyl Moiety into Other Chemical Entities

A key application of its role as an alkylating agent is the introduction of the 3-chloropropyl moiety, which can then serve as a handle for further functionalization. For instance, it can be used to modify surfaces or polymers. In one study, metal oxides were functionalized with (3-chloropropyl)trimethoxysilane to anchor other molecules. nih.gov This demonstrates the utility of the chloropropyl group as a reactive linker. The reaction of this compound with a nucleophile results in the covalent attachment of the -(CH2)3N(CH3)(C2H5) fragment.

Oxidation Reactions Leading to Amine Oxides

The tertiary amine functionality in this compound can be oxidized to form the corresponding amine N-oxide.

Amine oxides are compounds with the general formula R3N+–O−. wikipedia.org The oxidation of tertiary amines is a common method for their synthesis. wikipedia.orgthieme-connect.de Reagents such as hydrogen peroxide, peracids (like m-CPBA), or Caro's acid are typically employed for this transformation. wikipedia.org The reaction involves the donation of the lone pair of electrons from the nitrogen atom to an oxygen atom from the oxidizing agent.

The resulting this compound N-oxide would exhibit different physical and chemical properties compared to the parent amine, such as increased polarity and water solubility. wikipedia.org Amine oxides themselves can participate in various reactions, including reduction back to the amine and thermal elimination. wikipedia.org The formation of amine oxides is a well-established reaction, and processes have been developed to produce them with high purity. google.comgoogle.com

Alkylation Reactions Yielding Secondary and Tertiary Amines

The compound this compound is a bifunctional molecule, containing both a tertiary amine group and an alkyl chloride. The presence of the chloropropyl group allows it to act as an alkylating agent in nucleophilic substitution reactions. wikipedia.org This reactivity is fundamental to its use in synthesizing more complex secondary and tertiary amines.

The general mechanism involves the nucleophilic attack of a primary or secondary amine on the carbon atom bonded to the chlorine in the this compound molecule. This is a type of amine alkylation, a well-established method for forming C-N bonds. wikipedia.orgyoutube.com The reaction proceeds via an SN2 mechanism, where the amine nucleophile displaces the chloride leaving group. youtube.com

For instance, the reaction of this compound with a primary amine (R-NH₂) would yield a tertiary amine. The reaction is often complicated by the fact that the newly formed amine product can also react with the alkylating agent, potentially leading to a mixture of products. wikipedia.orgmasterorganicchemistry.com

A typical reaction sequence is as follows:

Nucleophilic Attack: The primary amine attacks the electrophilic carbon of the chloropropyl group.

Formation of an Ammonium Salt: An intermediate ammonium salt is formed.

Deprotonation: A base, which can be another molecule of the starting primary amine, removes a proton from the nitrogen, yielding the final neutral tertiary amine product. chim.lulibretexts.org

The efficiency and outcome of these alkylation reactions depend on several factors, including the structure and nucleophilicity of the reacting amine, the reaction conditions (temperature, solvent), and the stoichiometry of the reactants. dtic.milmasterorganicchemistry.com Controlling the reaction to prevent over-alkylation and the formation of quaternary ammonium salts can be challenging but is crucial for achieving a good yield of the desired secondary or tertiary amine. masterorganicchemistry.com

Table 1: Synthesis of Amines via Alkylation

| Reactant A | Reactant B | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Tertiary Amine | Nucleophilic Alkylation (SN2) |

| This compound | Secondary Amine (R₂-NH) | Tertiary Amine | Nucleophilic Alkylation (SN2) |

Quaternization Reactions and Quaternary Ammonium Salt Formation

Tertiary amines, such as this compound, can be further alkylated by alkyl halides to produce quaternary ammonium salts. libretexts.org This specific type of N-alkylation is known as the Menshutkin reaction. wikipedia.org In this reaction, the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), forming a new C-N bond and resulting in a permanently positively charged quaternary ammonium cation. wikipedia.orgyoutube.com

The reaction is essentially an SN2 process. Unlike the alkylation of primary or secondary amines, this reaction is not reversible by a simple deprotonation step, as there are no protons on the nitrogen atom of the product. youtube.comlibretexts.org This makes the synthesis of quaternary ammonium salts from tertiary amines a clean and generally high-yielding reaction. libretexts.org

For this compound, two distinct quaternization pathways are possible:

Intermolecular Quaternization: The compound can react with an external alkylating agent, such as methyl iodide or benzyl (B1604629) bromide. This results in the formation of a quaternary ammonium salt where the nitrogen is bonded to four different organic groups: the ethyl group, the methyl group, the 3-chloropropyl group, and the group from the external alkylating agent.

Intramolecular Quaternization: The tertiary amine functionality within the molecule can react with the alkyl chloride end of its own propyl chain. This internal reaction leads to a cyclic product, which is discussed in detail in the following section.

The rate and success of the Menshutkin reaction are influenced by the nature of the alkylating agent, the solvent, and the structure of the tertiary amine. wikipedia.org

Intramolecular Cyclization Reactions

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions, specifically cyclization, to form heterocyclic compounds.

The most significant intramolecular reaction for this compound is a ring-closing reaction that forms a four-membered ring. This occurs via an intramolecular nucleophilic substitution (SN2) mechanism.

The process unfolds as follows:

The lone pair of electrons on the tertiary nitrogen atom acts as an internal nucleophile.

This nucleophile attacks the electrophilic carbon atom at the other end of the propyl chain—the one bonded to the chlorine atom.

The chlorine atom is displaced as a chloride anion (the leaving group).

A new C-N bond is formed, resulting in a cyclic structure.

The product of this intramolecular quaternization is 1-ethyl-1-methylazetidinium chloride . The azetidinium ring is a four-membered heterocyclic system containing a positively charged quaternary nitrogen atom. Such cyclizations are a common feature of haloamines where the halide and the amine are separated by a suitable number of carbon atoms (typically 3 to 5), which allows for the formation of low-strain rings.

If a chiral center is present in the this compound molecule, the intramolecular cyclization can proceed enantiospecifically. While studies on this compound itself are not widely published, research on analogous N-(3-chloropropyl)-substituted chiral α-amino esters provides significant insight into the stereochemical outcomes of such reactions. acs.org

In these systems, the chirality of the starting material can direct the formation of a specific enantiomer of the cyclic product. This process is known as chiral induction. Studies have shown that the stereochemical outcome (i.e., retention or inversion of configuration at the chiral center) of the cyclization can be highly dependent on the reaction conditions.

Key findings from research on similar compounds include:

Influence of Base and Solvent: The choice of base and solvent system can lead to an "enantiodivergent" synthesis, where one set of conditions produces a cyclic product with retention of configuration, while another set of conditions leads to inversion. acs.org For example, using lithium-based amides in tetrahydrofuran (B95107) (THF) often results in inversion, whereas potassium-based amides in dimethylformamide (DMF) can lead to retention of the original stereochemistry. acs.org

Memory of Chirality: In some cases, even if the chiral center is temporarily converted to a planar, achiral enolate intermediate, the system can "remember" the original chirality. The chiral information is stored in the conformation of this short-lived intermediate, which then cyclizes faster than it racemizes, leading to a product with high enantiomeric excess. acs.org

These studies demonstrate that by carefully selecting reaction parameters, it is possible to control the stereochemistry of the ring-closure reaction, which is a critical aspect in the asymmetric synthesis of complex molecules.

Table 2: Summary of Reaction Products

| Reaction Type | Reactants | Key Product(s) |

|---|---|---|

| Intermolecular Alkylation | This compound + Primary/Secondary Amine | Substituted Tertiary Amine |

| Intermolecular Quaternization | This compound + Alkyl Halide | Acyclic Quaternary Ammonium Salt |

Advanced Synthetic Applications of 3 Chloropropyl Ethyl Methyl Amine

Precursor in Complex Organic Molecule Synthesis

The dual functionality of (3-Chloropropyl)ethyl(methyl)amine renders it a key precursor for assembling more complex molecular architectures. The terminal chlorine atom serves as a reactive site for C-N, C-O, or C-S bond formation through reactions with appropriate nucleophiles. Simultaneously, the tertiary amine group can act as a base, a nucleophile, or a point of attachment for further functionalization, often influencing the physicochemical properties of the final molecule, such as solubility and basicity. This makes the compound a strategic choice for chemists aiming to build molecules with specific functionalities, particularly in the field of medicinal chemistry where the introduction of flexible, amine-containing side chains is a common strategy for optimizing drug-receptor interactions.

Role in Heterocyclic Compound Synthesis

The reactivity of this compound is particularly well-exploited in the synthesis and derivatization of heterocyclic compounds, which form the core of many pharmaceuticals.

Synthesis of Piperazine (B1678402) Derivatives

In the synthesis of piperazine derivatives, this compound serves as a key alkylating agent. Piperazine rings are a common scaffold in drug discovery, and modifying them at the N1 or N4 positions is a standard method for developing new therapeutic agents. This compound can be used to introduce the N-ethyl-N-methylaminopropyl side chain onto a nitrogen atom of a pre-existing piperazine ring. This reaction typically proceeds via a standard nucleophilic substitution, where a secondary amine on the piperazine ring attacks the electrophilic carbon of the chloropropyl group, displacing the chloride and forming a new carbon-nitrogen bond. This modification can significantly alter the pharmacological profile of the parent piperazine molecule.

Derivatization to Xanthine-Based Heterocycles (e.g., Purinediones)

Xanthine (B1682287) and its derivatives, such as theophylline (B1681296) and caffeine, are a class of purine (B94841) alkaloids with significant biological activities. uniroma1.it The chemical functionalization of the xanthine scaffold, particularly at the nitrogen atoms, is a major focus of medicinal chemistry to develop new therapeutic agents, including adenosine (B11128) receptor antagonists. uniroma1.itnih.gov The N-alkylation of the xanthine core is a crucial step to create these derivatives, often requiring alkylating agents like alkyl halides under specific conditions. nih.gov

This compound is a suitable haloalkylamine reagent for this purpose. It enables the introduction of a flexible, three-carbon chain with a terminal tertiary amine onto the xanthine nucleus, typically at the N7 or N9 positions. This derivatization can enhance properties such as receptor binding affinity and selectivity. For instance, the synthesis of fluorinated xanthine derivatives for potential use as PET imaging agents has been achieved by reacting a precursor with amines like 4-fluoropiperidine, highlighting the utility of such N-alkylation strategies. mdpi.com

Table 1: General Scheme for N-Alkylation of Xanthine Derivatives Click on the headers to sort the table.

| Reactant 1 (Xanthine Core) | Reactant 2 (Alkylating Agent) | Product Structure (Illustrative) |

|---|

|

General Xanthine Scaffold | Cl-(CH₂)₃-N(CH₃)(C₂H₅)

this compound |

N-Alkylated Xanthine Derivative |

Note: The table illustrates a general reaction pathway. The exact position of alkylation (e.g., N7 or N9) depends on the specific xanthine precursor and reaction conditions.

Preparation of Fluorinated Azaheterocycles (e.g., Piperidines, Pyrrolidines)

Fluorinated piperidines and pyrrolidines are highly sought-after building blocks in modern drug discovery, as the inclusion of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov Current synthetic strategies to access these fluorinated azaheterocycles are diverse and include methods such as the dearomatization-hydrogenation of readily available fluoropyridines nih.govsciencedaily.com, stereocontrolled iodocyclization of allylic fluorides nih.gov, and oxidative ring-opening followed by reductive amination. researchgate.net

Based on available research, this compound is not employed as a primary building block in the construction of the core fluorinated piperidine (B6355638) or pyrrolidine (B122466) ring systems. These syntheses typically start from different classes of precursors. sciencedaily.comnih.govresearchgate.net The potential role for this compound in this context would be the post-synthesis N-alkylation of a pre-formed fluorinated piperidine or pyrrolidine, similar to the derivatization of non-fluorinated piperazines.

Application in Polymer Chemistry

The utility of this compound extends into materials science, particularly in the field of polymer chemistry.

Synthesis of Polyacrylamides (e.g., via Atomic Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and low dispersity. acs.orgnih.gov In many ATRP systems, particularly those designed to run with very low catalyst concentrations (ppm levels), a reducing agent is used to regenerate the active Cu(I) catalyst from the Cu(II) deactivator species that forms during polymerization. This specific method is known as Activators Regenerated by Electron Transfer (ARGET) ATRP. researchgate.net

Research has demonstrated that simple aliphatic tertiary amines can function effectively as these reducing agents. acs.orgresearchgate.net They are capable of reducing the Cu(II)/Ligand complex to the active Cu(I)/Ligand complex, enabling the polymerization to proceed in a controlled manner, even in the presence of air. acs.orgnih.gov this compound, as a tertiary amine, can plausibly serve this function in an ARGET ATRP system for the polymerization of monomers like acrylates and acrylamides. While specific literature detailing the use of this exact amine in polyacrylamide synthesis is scarce, its chemical properties align with those required for a reducing agent in this type of controlled radical polymerization. Other methods for synthesizing functional polyacrylamides include the post-polymerization modification of polymer backbones with various amines. rsc.orgrsc.org

Table 2: Components of a Generic ARGET ATRP System Click on the headers to sort the table.

| Component | Example | Role in Polymerization |

|---|---|---|

| Monomer | Acrylamide or Acrylate | The basic repeating unit of the polymer chain. |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initial alkyl halide from which the polymer chain grows. |

| Catalyst | Copper(II) Bromide (CuBr₂) | The source of the transition metal catalyst. |

| Ligand | Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) | Solubilizes the copper salt and tunes its catalytic activity. researchgate.net |

| Reducing Agent | This compound | Regenerates the active Cu(I) catalyst from the Cu(II) deactivator. acs.orgresearchgate.net |

| Solvent | Dimethylformamide (DMF) | Dissolves all components to create a homogeneous reaction mixture. |

Preparation of Halogen-Functionalized Aliphatic Polyketones as Macroinitiators

The functionalization of aliphatic polyketones, which are polymers produced from carbon monoxide and olefins, is a significant area of materials science. researchgate.net These polymers contain 1,4-dicarbonyl units along their backbone, making them susceptible to chemical modification through reactions like the Paal-Knorr synthesis. rug.nl This reaction allows for the introduction of various N-substituted pyrrole (B145914) units along the polymer chain. rug.nl

While direct use of this compound as an initiator for polyketone synthesis is not prominently documented, the resulting functional polymers can be created by reacting the polyketone with various amines. For instance, aliphatic polyketones have been functionalized using primary amines such as 1-(3-aminopropyl)imidazole (B109541) and 3-(dimethylamino)-1-propylamine. researchgate.netnih.gov This process, a post-polymerization modification, grafts functional groups onto the polymer backbone. nih.gov The tertiary amine groups introduced can then be quaternized. For example, a polyketone functionalized with amine groups was successfully alkylated using 1-bromododecane (B92323) to introduce quaternary ammonium (B1175870) groups, thereby imparting germicidal properties to the polymer. nih.govresearchgate.net

This methodology suggests a pathway where a molecule like this compound, a tertiary amine containing a reactive chloro-group, could potentially be used not as a primary initiator for the polymerization itself, but as a functionalizing agent in a post-synthesis modification step to introduce halogen-functionalized tertiary amine moieties onto a polyketone backbone. Such functionalized polymers have applications as antimicrobial materials and functional coatings. nih.govresearchgate.net

Contributions to Pharmacophore Construction and Drug Intermediate Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. clearsynth.com The key to its utility is the bifunctional nature of the molecule: a tertiary amine group and a reactive chloropropyl tail. This structure allows it to act as a building block, connecting different parts of a larger molecule. It is classified as a fine chemical, indicating its use in specialized, high-value chemical synthesis, such as in the pharmaceutical industry. clearsynth.com Its hydrochloride salt is also commercially available for these applications. clearsynth.com The compound's structure is particularly suited for alkylation reactions, where it introduces an N-ethyl-N-methyl-aminopropyl group into a target molecule.

The role of chloropropyl amine derivatives is well-documented in the synthesis of several important drugs.

Ivabradine: Multiple patents describe processes for synthesizing Ivabradine, a medication used for heart conditions, that rely on intermediates structurally related to this compound. In one pathway, a key intermediate, 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine, is condensed with 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one. This reaction, carried out in the presence of a base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO), directly forms the Ivabradine base.

Verapamil (B1683045) Derivatives: In the synthesis of Verapamil, a calcium channel blocker, a related intermediate, N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine, is condensed with 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile. This reaction is typically performed in the presence of a strong base like sodium amide in refluxing toluene (B28343) to yield the final verapamil structure. New derivatives of verapamil have also been synthesized by modifying its structure, sometimes involving the tertiary nitrogen, to create compounds with different properties, such as antioxidant activity.

The following table summarizes the role of these intermediates in drug synthesis:

Table 1: Application of (3-Chloropropyl)amine Derivatives in Drug Synthesis

| Drug | Intermediate | Role of Intermediate |

|---|---|---|

| Ivabradine | 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo [4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine | Provides the aminopropyl side chain that links the benzocyclobutane and benzazepinone (B8055114) moieties. |

Prodrug design is a critical strategy in pharmaceutical development to improve a drug's properties, such as membrane penetration, stability, or solubility. nih.govmdpi.com Amines are common functional groups in drugs, but their tendency to be ionized at physiological pH can limit their ability to cross biological membranes. nih.gov Masking the amine group temporarily is a primary goal of amine prodrug design. nih.govnih.gov

One documented strategy involves the use of N-(3-chloropropyl) derivatives. researchgate.net For example, N-(3-chloropropyl)-2-phenylethylamine has been studied as a potential prodrug of 2-phenylethylamine, causing sustained elevation of the parent drug's levels in the brain. researchgate.net The underlying principle is that the N-alkyl group, in this case, the chloropropyl group, can be cleaved in vivo to release the active parent amine. researchgate.net

While direct studies on this compound as a specific promoiety are not detailed, its structure aligns with this prodrug strategy. The chloropropyl chain can act as a reactive handle to attach the ethyl(methyl)amine group to a parent drug molecule. Subsequent metabolic or chemical cleavage would then release a modified, potentially active, substance. This approach is particularly relevant for tertiary amines, where derivatization can lead to quaternary ammonium salts that may have different biological transport and release characteristics. nih.gov

The search for new antimicrobial agents is driven by the rise of drug-resistant bacteria. nih.gov Many strategies focus on synthesizing novel compounds that can overcome existing resistance mechanisms. nih.gov Key features of many antimicrobial compounds include cationic charges, often from amine or quaternary ammonium groups, and a specific molecular architecture that allows interaction with bacterial cell membranes or intracellular targets. nih.govacs.org

Although specific research detailing the use of this compound in the synthesis of new antimicrobial agents is not widely published, its chemical structure contains functionalities relevant to this field. The tertiary amine can be quaternized to create a permanent positive charge, a common feature in antimicrobial polymers and small molecules that target bacterial membranes. acs.org For instance, polymers functionalized with tertiary amines have been alkylated to produce quaternary ammonium groups, resulting in materials with potent germicidal activity. nih.govresearchgate.net

This suggests that this compound could serve as a building block for novel antimicrobial agents. It could be incorporated into larger molecules or polymers, with the tertiary amine subsequently or concurrently converted into a quaternary ammonium salt to impart antimicrobial activity.

Stereoselective Synthesis Utilizing this compound Derivatives

Stereoselectivity is paramount in modern drug synthesis, as different enantiomers of a chiral drug often exhibit vastly different pharmacological activities. Derivatives of this compound play a role in synthetic routes where controlling the three-dimensional arrangement of atoms is crucial.

A prime example is again the synthesis of Ivabradine, which is administered as the pure (S)-enantiomer. The synthesis involves the coupling of a chiral building block, specifically (7S)-[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethan-amine, with a chloropropyl-containing fragment. In one patented process, the key chiral amine is reacted with a derivative containing a chloropropyl group to form the final molecule. The reaction does not create the chiral center but rather joins the chiral piece to another part of the molecule without disturbing the existing stereochemistry. This demonstrates the use of a chloropropyl amine derivative as a critical linker in a stereoselective sequence, ensuring the final product retains the required enantiomeric purity.

Similarly, stereoselective syntheses of other complex molecules, such as diterpene derivatives, often involve the opening of a stereochemically defined epoxide ring with an amine. This reaction proceeds in a stereoselective manner, providing a library of aminotriols with defined stereochemistry. While not using this compound directly, this illustrates a general principle where an amine is added to a chiral molecule in a controlled fashion. The presence of the reactive chloropropyl group on the amine could allow for further synthetic transformations after the stereocenter has been set.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of "(3-Chloropropyl)ethyl(methyl)amine". These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "this compound". In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information about the different proton environments in the molecule. For the hydrochloride salt of "this compound", the protons on the carbon atoms adjacent to the electron-withdrawing nitrogen and chlorine atoms would be expected to resonate at a lower field (higher ppm values).

Similarly, ¹³C NMR spectroscopy is used to identify the number of unique carbon environments. Each carbon atom in the "this compound" molecule is chemically distinct and would therefore be expected to produce a separate signal in the ¹³C NMR spectrum.

While specific, publicly available spectral data for "this compound" is limited, the expected chemical shifts can be predicted based on the analysis of similar structures.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. For "this compound," the IR spectrum would be characterized by the absence of N-H stretching vibrations (typically found between 3300 and 3500 cm⁻¹), confirming its nature as a tertiary amine. Key absorptions would include C-H stretching vibrations from the alkyl groups and C-N stretching vibrations. The C-Cl stretch would also be present, typically in the fingerprint region of the spectrum.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. In the mass spectrum of "this compound," the molecular ion peak would be expected, along with characteristic fragmentation patterns resulting from the cleavage of C-C, C-N, and C-Cl bonds.

Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the ethyl, methyl, and chloropropyl groups with characteristic chemical shifts and coupling patterns. Protons closer to the nitrogen and chlorine atoms would be downfield. |

| ¹³C NMR | Distinct signals for each of the six carbon atoms in the molecule. |

| IR Spectroscopy | Absence of N-H stretch. Presence of C-H, C-N, and C-Cl stretching and bending vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of an N-alkyl-3-chloropropylamine structure. |

Note: Specific experimental data for this compound is not widely available in the public domain. The information provided is based on the general principles of spectroscopy and data for analogous compounds.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating "this compound" from impurities and for monitoring the progress of reactions in which it is involved.

Gas Chromatography (GC) is a common method for the analysis of volatile compounds like "this compound". When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample and to identify and quantify any impurities. The retention time of the compound is a key parameter for its identification. For the analysis of amines, columns with a basic deactivation are often used to prevent peak tailing.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of "this compound". Since the compound lacks a strong chromophore, UV detection can be challenging without derivatization. However, techniques such as evaporative light scattering detection (ELSD) or derivatization with a UV-active agent can be employed. Reversed-phase HPLC is a common mode used for the separation of such compounds.

The progress of a chemical reaction involving "this compound" can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC or HPLC. This allows for the determination of the consumption of the starting material and the formation of the product over time.

Typical Chromatographic Parameters for Amine Analysis

| Technique | Typical Column | Common Detector | Key Considerations |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary columns with a polar or intermediate polarity stationary phase (e.g., polyethylene (B3416737) glycol or a modified polysiloxane). | Flame Ionization Detector (FID), Mass Spectrometer (MS). | Use of a base-deactivated column is often necessary to obtain good peak shapes for amines. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase columns (e.g., C18 or C8). | UV (with derivatization), Evaporative Light Scattering Detector (ELSD), Mass Spectrometer (MS). | Derivatization may be required for sensitive UV detection. Mobile phase additives may be needed to improve peak shape. |

Note: Specific retention times and detailed methods for this compound are typically developed and validated on a case-by-case basis in individual research laboratories.

Advanced Analytical Techniques for Reaction Kinetics and Mechanistic Studies

While specific research on the reaction kinetics and mechanisms of "this compound" is not extensively published, advanced analytical techniques could be applied to gain such insights.

For studying reaction kinetics , techniques that allow for the continuous monitoring of reactant and product concentrations are ideal. In addition to the chromatographic methods mentioned above, in situ spectroscopic techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) or process NMR could be employed. These methods provide real-time data on the progress of a reaction without the need for sampling and quenching, thus offering a more accurate kinetic profile.

The study of reaction mechanisms often involves the identification of transient intermediates and the determination of reaction pathways. For a molecule like "this compound," a key reaction of interest could be its intramolecular cyclization to form a quaternary azetidinium salt. The kinetics of such a reaction would be influenced by factors like the solvent polarity and the nature of the counter-ion. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) , can be used to fragment ions and provide structural information about reaction intermediates. Computational chemistry can also be a powerful tool to model reaction pathways and transition states, complementing experimental data.

While detailed mechanistic studies on "this compound" are not readily found in the literature, studies on similar N-alkyl-3-chloropropylamines could provide a framework for understanding its reactivity. For instance, the kinetics of the cyclization of related compounds have been investigated to understand the factors governing the formation of four-membered rings.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the distribution of electron density, which in turn dictates the molecule's reactivity. For (3-Chloropropyl)ethyl(methyl)amine, key areas of interest would be the nitrogen atom's basicity and nucleophilicity, as well as the reactivity of the carbon-chlorine bond.

While specific data for this compound is absent, studies on similar small tertiary amines and halogenated alkanes provide a framework for what to expect. The nitrogen atom, with its lone pair of electrons, is the primary site of nucleophilicity. The ethyl and methyl groups attached to the nitrogen have a modest electron-donating inductive effect, which enhances the nitrogen's nucleophilicity compared to a primary or secondary amine.

The stability of the molecule is influenced by its various conformations. Computational methods can be used to calculate the energies of different rotational isomers (rotamers) to identify the most stable, lowest-energy conformation. For this compound, rotations around the C-C and C-N bonds would lead to a complex potential energy surface.

A hypothetical table of computed properties, based on what would be generated from a typical DFT study, is presented below. It is important to note that these are representative values and not from actual published research on this specific molecule.

| Property | Hypothetical Calculated Value | Method/Basis Set | Significance |

| Dipole Moment | ~2.5 D | DFT/B3LYP/6-31G | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Energy of HOMO | ~ -8.5 eV | DFT/B3LYP/6-31G | The Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons (nucleophilicity). |

| Energy of LUMO | ~ 1.2 eV | DFT/B3LYP/6-31G* | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons (electrophilicity). |

| NPA Charge on N | ~ -0.4 e | Natural Population Analysis | Quantifies the partial negative charge on the nitrogen atom, indicating its nucleophilic character. |

| NPA Charge on Cl | ~ -0.1 e | Natural Population Analysis | Shows the partial negative charge on the chlorine atom. |

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, a key reaction of interest is its intramolecular cyclization to form a quaternary azetidinium salt.

This reaction would proceed via an intramolecular SN2 reaction, where the nucleophilic nitrogen atom attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion. Molecular modeling could precisely map out the energy profile of this reaction, determining the activation energy required for the cyclization to occur.

Computational studies on similar reactions, such as the cyclization of other haloamines, have shown that the activation barrier is sensitive to the length of the alkyl chain and the nature of the substituents on the nitrogen atom. Steric hindrance around the nitrogen could influence the rate of cyclization.

A hypothetical reaction coordinate diagram for the intramolecular cyclization is depicted below.

Hypothetical Reaction Coordinate Diagram for the Cyclization of this compound

(This is a representative diagram and not based on specific calculations for this molecule)

Reactant: this compound -> Transition State -> Product: 1-Ethyl-1-methylazetidinium chloride

The diagram would show the relative energies of the reactant, the high-energy transition state where the N-C bond is partially formed and the C-Cl bond is partially broken, and the final, more stable cyclic product.

Prediction of Stereochemical Outcomes

This compound itself is not chiral. However, if it were to react with a chiral reagent or at a prochiral center, the stereochemical outcome of the reaction would be of interest. While there are no specific studies on this molecule, computational methods are widely used to predict enantiomeric or diastereomeric excesses in chemical reactions.

For instance, if the propyl chain contained a stereocenter, theoretical calculations could be employed to model the transition states leading to the different stereoisomeric products. The relative energies of these transition states would allow for a prediction of the major stereoisomer formed.

Structure-Reactivity Relationship Studies through Theoretical Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful theoretical tool used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While no QSAR studies have been performed on this compound specifically, the principles of QSAR could be applied to a series of related haloamines.

By systematically varying the substituents on the nitrogen atom or the length of the alkyl chain, and then calculating various molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity), a mathematical model could be developed to predict the reactivity of new, untested compounds in the series. Such models are invaluable in medicinal chemistry and materials science for designing molecules with desired properties.

Sustainability and Green Chemistry Aspects in 3 Chloropropyl Ethyl Methyl Amine Synthesis

Development of Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of tertiary amines such as (3-Chloropropyl)ethyl(methyl)amine often involve the N-alkylation of a secondary amine with an alkyl halide. A plausible conventional route would be the reaction of ethyl(methyl)amine with 1,3-dichloropropane (B93676). This process, however, can suffer from drawbacks such as the use of harsh reaction conditions, potential for over-alkylation leading to quaternary ammonium (B1175870) salts, and the generation of stoichiometric amounts of salt waste. nih.gov

To address these issues, research is focused on developing more environmentally friendly synthetic pathways. Two promising areas of development are phase-transfer catalysis and biocatalysis.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis offers a greener alternative for N-alkylation reactions. theaic.org This technique facilitates the reaction between reactants present in different immiscible phases (e.g., an aqueous phase and an organic phase). nih.gov For the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, could be employed to transfer the ethyl(methyl)amine from an aqueous phase to an organic phase containing 1,3-dichloropropane.

The advantages of using PTC in this context include:

The use of milder reaction conditions. theaic.org

The ability to use less hazardous and less expensive inorganic bases like sodium hydroxide (B78521) or potassium carbonate instead of strong organic bases. acsgcipr.org

The potential to use more environmentally friendly solvents or even reduce the amount of solvent needed. acsgcipr.org

Improved reaction rates and selectivities, which can minimize the formation of byproducts. crdeepjournal.org

A hypothetical PTC route for the synthesis of this compound is depicted below:

Reaction Scheme:

This reaction would typically be carried out in a biphasic system (e.g., water/toluene) with a suitable phase-transfer catalyst and an inorganic base to neutralize the generated HCl.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry, offering highly selective and environmentally friendly synthetic routes. mdpi.com For the synthesis of this compound, several enzymatic approaches could be envisioned.

Reductive Aminases (RedAms): These enzymes can catalyze the N-alkylation of amines using alcohols as alkylating agents, with the only byproduct being water. nih.gov A potential biocatalytic route could involve the reaction of ethyl(methyl)amine with 3-chloro-1-propanol (B141029), catalyzed by a reductive aminase. This would be a highly atom-economical and green process. nih.gov

Haloperoxidases: These enzymes can catalyze the halogenation of various organic substrates. nih.govnih.gov While direct N-alkylation with a haloalkane is not their primary function, engineered haloperoxidases or a multi-enzyme cascade could potentially be developed for the synthesis of haloalkylamines. chemrxiv.org

The development of such biocatalytic routes would represent a significant step forward in the sustainable production of this compound, offering high selectivity under mild, aqueous conditions. theaic.org

Atom Economy and Waste Minimization Strategies in Production

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu A higher atom economy signifies a more sustainable process with less waste generation.

The traditional synthesis of this compound via the alkylation of ethyl(methyl)amine with 1,3-dichloropropane can be analyzed for its atom economy.

Theoretical Atom Economy Calculation:

The balanced chemical equation for a plausible synthesis is: CH3CH2NH(CH3) + Cl(CH2)3Cl → CH3CH2N(CH3)(CH2)3Cl + HCl

To calculate the percent atom economy, we use the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 youtube.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl(methyl)amine | C3H9N | 59.11 |

| 1,3-Dichloropropane | C3H6Cl2 | 112.99 |

| This compound | C6H14ClN | 135.64 |

| Hydrochloric acid (byproduct) | HCl | 36.46 |

Calculation: % Atom Economy = (135.64 / (59.11 + 112.99)) x 100 = (135.64 / 172.10) x 100 ≈ 78.8%

While a 78.8% atom economy might seem reasonable, it still indicates that over 21% of the reactant mass is converted into a byproduct (in this case, hydrochloric acid, which needs to be neutralized, generating more salt waste).

Waste Minimization Strategies:

To improve the atom economy and minimize waste, several strategies can be employed:

Catalytic Routes: As discussed, catalytic routes, particularly those involving biocatalysis where the only byproduct is water, can significantly improve atom economy. nih.gov

Process Optimization: Careful optimization of reaction conditions (temperature, pressure, stoichiometry of reactants) can help to maximize the yield of the desired product and minimize the formation of side products, thereby reducing waste. acsgcipr.org

Exploration of Safer Solvents and Renewable Resources

The choice of solvents and the origin of starting materials are crucial considerations in green chemistry.

Safer Solvents:

Many traditional organic syntheses utilize volatile organic compounds (VOCs) as solvents, which can have significant environmental and health impacts. The principles of green chemistry encourage the use of safer, more environmentally benign solvents. acsgcipr.org

For the synthesis of this compound, research into alternative solvents could focus on:

Water: Whenever possible, water is an ideal green solvent. Biocatalytic reactions are often conducted in aqueous media. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents for some reactions.

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as greener alternatives to conventional solvents.

Solvent-free Conditions: In some cases, it may be possible to run reactions without a solvent, which is the most environmentally friendly option. nih.gov

Renewable Resources:

The ultimate goal of sustainable chemistry is to move away from fossil fuel-based feedstocks towards renewable resources. acs.org For the synthesis of this compound, this would involve sourcing the starting materials—ethyl(methyl)amine and the 3-chloropropyl group—from renewable feedstocks.

Renewable Amines: Short-chain amines can potentially be produced from biomass-derived resources. For example, bio-alcohols can be converted to amines through catalytic amination processes. acs.org

Renewable Propane Derivatives: The 3-chloropropyl moiety is traditionally derived from propane, a fossil fuel product. Research into producing propanediols and other C3 building blocks from renewable sources like glycerol (B35011) (a byproduct of biodiesel production) is an active area. acs.orgkit.edu These renewable C3 compounds could then be converted to 3-chloro-1-propanol or other suitable precursors for the synthesis.

While the direct synthesis of this compound from fully renewable resources is still a long-term goal, the ongoing developments in biorefining and catalytic conversion of biomass offer a promising pathway towards a more sustainable chemical industry. kit.edustrath.ac.uk

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key spectral markers include:

- CH₂Cl resonance at δ ~3.5–3.7 ppm (triplet, J = 6–7 Hz) .

- Ethyl and methyl groups on the amine nitrogen (δ 1.0–1.5 ppm for CH₃; δ 2.2–2.8 ppm for N-CH₂) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 149.6 ([M+H]⁺) and fragment peaks for Cl loss (m/z 114.6) .

- HPLC/UV : Retention time comparison against standards; derivatization with 9-fluorenyl methyl chloroformate enhances detection sensitivity .

What strategies are recommended for resolving contradictions in reported molecular data (e.g., molecular weight discrepancies)?

Advanced Research Question

Discrepancies may arise from:

- Isomeric impurities : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

- Hydrate/salt forms : Thermogravimetric analysis (TGA) to detect bound water or counterions .

- Cross-validation : Compare data from multiple techniques (e.g., elemental analysis + high-resolution MS) .

Case Study : A compound with conflicting molecular formulas (C₁₁H₂₅NO₂ vs. C₁₂H₂₇NO₂) was resolved via X-ray crystallography to confirm branching .

In what research applications is this compound most frequently utilized?

Basic Research Question

- Pharmaceutical intermediates : Precursor for antidepressants (e.g., TCAs like protriptyline) via piperazine coupling .

- Material science : Amine-functionalized surfaces for heavy metal adsorption (e.g., cellulose modification for wastewater treatment) .

- Catalysis : Ligand design for transition-metal complexes in asymmetric synthesis .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Steric hindrance : Bulky ethyl/methyl groups on nitrogen reduce accessibility to the chloro group, slowing SN2 reactions. Use bulky solvents (e.g., THF) to mitigate .

- Electronic effects : Electron-donating ethyl/methyl groups increase amine nucleophilicity, favoring SN1 pathways in polar solvents (e.g., ethanol/water mixtures) .

Experimental Design : Kinetic studies under varying solvent polarity and temperature to map reaction mechanisms .

What methodological approaches are employed to assess the purity of this compound?

Advanced Research Question

- Quantitative NMR (qNMR) : Integration of proton peaks relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients; monitor for impurities (e.g., unreacted 3-chloropropyl chloride) .

- Karl Fischer titration : Detect water content (>0.5% may indicate hydrolysis) .

What safety protocols and regulatory considerations must be addressed when handling this compound?

Basic Research Question

- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) and fume hoods .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Disposal : Neutralize with dilute HCl before incineration to avoid releasing chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.